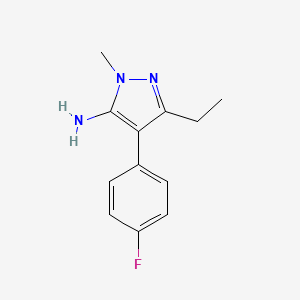
3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, fluorophenyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolyl formyl isothiocyanate with 4-fluoroaniline. The reaction is carried out in acetonitrile at 60°C for 3 hours . The product is then purified through standard crystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It has been shown to generate reactive oxygen species in cancer cells, leading to oxidative stress and cell death . The compound may also inhibit specific enzymes involved in cell proliferation, contributing to its anti-cancer properties.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-ethyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine
- 1-Methyl-3-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Uniqueness
3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro- and methoxy-substituted analogs.
生物活性
3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 956268-27-2) is a heterocyclic compound characterized by a pyrazole ring and various substituents, including an ethyl group, a fluorophenyl group, and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
The molecular formula of this compound is C12H14FN3, and its structure features distinct electronic properties imparted by the fluorophenyl group, which enhances its biological activity compared to other similar compounds without this substitution .
Research indicates that this compound may exert its effects through the generation of reactive oxygen species (ROS) in cancer cells. This leads to oxidative stress, which can trigger cell death pathways, making it a candidate for anti-cancer therapies.
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. For example, certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. This suggests that the compound may be effective in treating bacterial infections.
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives:
- Anticancer Activity : A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The mechanism involved ROS generation leading to apoptosis in targeted cancer cells.
- Antimicrobial Efficacy : Research conducted on pyrazole derivatives indicated that modifications to the structure could enhance their antimicrobial properties. The compound was part of a series that showed promising results against multiple bacterial strains, with some derivatives outperforming traditional antibiotics in specific assays .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity (MIC) | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | 0.22 - 0.25 μg/mL | Significant |
| 1-Methyl-3-ethyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine | Similar structure with Cl substitution | Higher MIC values reported | Moderate |
| 1-Methyl-3-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine | Similar structure with OCH₃ substitution | Lower activity compared to fluorinated analogs | Low |
特性
IUPAC Name |
5-ethyl-4-(4-fluorophenyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-3-10-11(12(14)16(2)15-10)8-4-6-9(13)7-5-8/h4-7H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRDYHJGDIXTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C2=CC=C(C=C2)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586227 |
Source


|
| Record name | 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956268-27-2 |
Source


|
| Record name | 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














